Octamethylsilsesquioxane
Overview
Description
Octamethylsilsesquioxane (OMSQ) is a chemical compound with the molecular formula C8H24O12Si8 . It is often used in research and development .
Synthesis Analysis
OMSQ can be synthesized from cyclosiloxanes . The crystalline form of OMSQ was obtained by a novel, high yield synthetic route from cyclosiloxanes . The structure of the compound has been widely studied by vibrational spectroscopy (infrared and Raman spectroscopy), X-ray diffraction, and scanning electron microscopy .Molecular Structure Analysis
The molecular structure of OMSQ has been determined through various methods including vibrational spectroscopy, X-ray diffraction, and scanning electron microscopy . The ideal symmetry, O-h (m (3) over barm) of the OMSQ molecule and rhombohedral crystal structure of the compound was determined and visualized by a graphical model .Physical And Chemical Properties Analysis
OMSQ has a molecular weight of 536.95 g/mol . More detailed physical and chemical properties are not provided in the search results.Scientific Research Applications
Microwave-Assisted Sol–Gel Reaction
- Application Summary: OMS is used in the rapid preparation of a cage structure via a microwave-assisted sol–gel reaction .
- Methods of Application: The process involves the reaction of methyltrimethoxysilane as a trifunctional alkoxysilane with an aqueous basic solution in diglyme as a solvent .
- Results or Outcomes: The result is cubic OMS particles. The cubic structure is formed under microwave irradiation due to the formation of micelles, which are organized by eight methyltrimethoxysilane molecules in diglyme .
Preparation of Polyethylene-Based Composites
- Application Summary: OMS derivatives are used as functional additives in the preparation of polyethylene-based composites .
- Methods of Application: The process involves the use of completely condensed silsesquioxanes (SSQ), as well as open-cage hepta (iso butyl)trisilanol silsesquioxane .
- Results or Outcomes: The additives improve the thermal stability of polyethylene and form composites of higher rigidity than the neat polyolefin .
Support for Nucleating Agent
- Application Summary: OMS is used as the support for a nucleating agent (NA) in the study of its effect on the properties of isotactic polypropylene (iPP) .
- Methods of Application: The process involves using OMS as the support for NA .
- Results or Outcomes: The specific results or outcomes of this application are not provided in the source .
Electronic Materials
- Application Summary: OMS has potential applications in electronic materials .
- Methods of Application: One of the first precursors used in light-emitting application was octadimethylsiloxysilsesquioxane, which can be prepared in yields of >90% by treating tetraethoxysilane or rice hull ash with tetramethylammonium hydroxide .
- Results or Outcomes: The specific results or outcomes of this application are not provided in the source .
LEDs
- Application Summary: OMS has been functionalized for potential applications to light-emitting diodes (LEDs) .
- Methods of Application: The process involves the use of octadimethylsiloxysilsesquioxane .
- Results or Outcomes: The specific results or outcomes of this application are not provided in the source .
Sensors
- Application Summary: OMS can be used in the development of sensors .
- Methods of Application: The process involves the use of octadimethylsiloxysilsesquioxane .
- Results or Outcomes: The specific results or outcomes of this application are not provided in the source .
Preceramic Polymer Precursors
- Application Summary: OMS is a member of polyoctahedral silsesquioxanes (POSS), which have attracted attention as preceramic polymer precursors to ceramic materials and nanocomposites .
- Methods of Application: The process involves the use of OMS as a precursor in the synthesis of ceramic materials and nanocomposites .
- Results or Outcomes: The specific results or outcomes of this application are not provided in the source .
Additive for Polyethylene-Based Composites
- Application Summary: OMS is known for its tendency of forming agglomerates within polyethylene (PE), which can affect the mechanical properties of PE when applied at certain loadings .
- Methods of Application: The process involves the addition of OMS to PE at certain loadings .
- Results or Outcomes: The addition of OMS decreased mechanical properties, that is tensile strength and elongation at rupture, when applied at 5–10% loadings .
Structural Characterization
- Application Summary: The influence of architecture on processing conditions and properties of silsesquioxanes has prompted a thorough characterization of structural features .
- Methods of Application: The process involves the use of tools like NMR for the characterization of structural features .
- Results or Outcomes: The specific results or outcomes of this application are not provided in the source .
Safety And Hazards
When handling OMSQ, it is advised to avoid dust formation, avoid breathing mist, gas or vapors, avoid contacting with skin and eye, use personal protective equipment, wear chemical impermeable gloves, and ensure adequate ventilation . It is also advised to prevent the chemical from entering drains .
properties
IUPAC Name |
1,3,5,7,9,11,13,15-octamethyl-2,4,6,8,10,12,14,16,17,18,19,20-dodecaoxa-1,3,5,7,9,11,13,15-octasilapentacyclo[9.5.1.13,9.15,15.17,13]icosane | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H24O12Si8/c1-21-9-22(2)12-25(5)14-23(3,10-21)16-27(7)17-24(4,11-21)15-26(6,13-22)19-28(8,18-25)20-27/h1-8H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SOQGBGSEJYZNPS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si]12O[Si]3(O[Si]4(O[Si](O1)(O[Si]5(O[Si](O2)(O[Si](O3)(O[Si](O4)(O5)C)C)C)C)C)C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H24O12Si8 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20893395 | |
Record name | Octa(methylsilsesquioxane) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20893395 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
536.95 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Octamethylsilsesquioxane | |
CAS RN |
17865-85-9 | |
Record name | 1,3,5,7,9,11,13,15-Octamethylpentacyclo[9.5.1.13,9.15,15.17,13]octasiloxane | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=17865-85-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Pentacyclo(9.5.1.13,9.15,15.17,13)octasiloxane, 1,3,5,7,9,11,13,15-octamethyl- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017865859 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Pentacyclo[9.5.1.13,9.15,15.17,13]octasiloxane, 1,3,5,7,9,11,13,15-octamethyl- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Octa(methylsilsesquioxane) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20893395 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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